molecular formula C8H7ClN4 B1599241 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 54463-89-7

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B1599241
CAS RN: 54463-89-7
M. Wt: 194.62 g/mol
InChI Key: LVSNWMVOAUEVKU-UHFFFAOYSA-N
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Description

The compound “5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a chlorophenyl group indicates that it has a chlorine atom substituted onto a phenyl ring .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated at the nitrogen .

Scientific Research Applications

Antimicrobial Applications

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine: and its derivatives have been extensively studied for their antimicrobial properties. These compounds have shown significant potential in inhibiting the growth of various bacterial and fungal strains. The presence of the triazole ring contributes to the compound’s ability to interfere with the synthesis of essential components of microbial cell membranes, leading to their destruction .

Antifungal Efficacy

In the realm of antifungal research, this compound has demonstrated effectiveness against a range of fungal pathogens. Its mechanism of action often involves disrupting the integrity of the fungal cell wall or inhibiting critical enzymes within the fungal cells, which are vital for their survival and proliferation .

Antimalarial Activity

The triazole class of compounds, to which 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine belongs, has been identified as having potential antimalarial effects. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, by targeting their metabolic pathways or interfering with their DNA replication .

Antiviral Potential

Research into the antiviral applications of triazole derivatives has shown promise, particularly in the inhibition of viruses at various stages of their life cycle. The structural flexibility of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine allows for the design of analogs that can target viral proteins or nucleic acids .

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory responses has been a subject of interest. It may act on specific inflammatory mediators, thereby reducing inflammation and offering therapeutic potential in diseases characterized by excessive inflammation .

Antioxidant Effects

As an antioxidant, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine could play a role in neutralizing free radicals and reactive oxygen species. This property is particularly valuable in the prevention of oxidative stress-related diseases and in the protection of biomolecules from oxidative damage .

Antitumor and Anticancer Research

The exploration of this compound in cancer research has revealed its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its interaction with various cellular pathways that regulate cell division and death makes it a candidate for developing new anticancer therapies .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine serves as a precursor or intermediate in the synthesis of more complex molecules. Its structural features enable the formation of novel compounds with potential applications in various industries .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many triazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

Triazoles and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, potential applications, and more detailed studies of their properties .

properties

IUPAC Name

5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSNWMVOAUEVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407958
Record name 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine

CAS RN

54463-89-7
Record name 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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